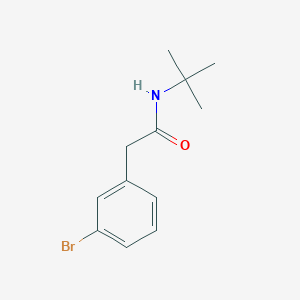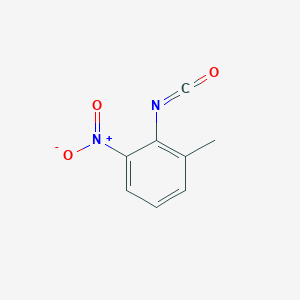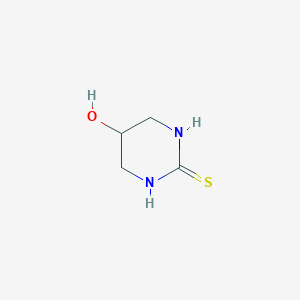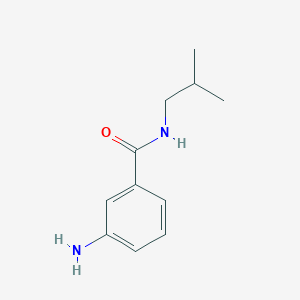
(4-Boc-Aminophenyl)Boronic Acid
Overview
Description
(4-Boc-Aminophenyl)Boronic Acid, also known as 4-Boc-APBA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of an aminophenylboronic acid, and has been used as a reagent in the synthesis of complex molecules. In addition, it has been used in the study of the mechanism of action of drugs, the biological activity of drugs, and the biochemical and physiological effects of drugs. Finally, the paper will discuss potential future directions for the use of 4-Boc-APBA.
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Synthesis : Amino-3-fluorophenyl boronic acid, synthesized from related compounds including 4-bromo-2-fluoroaniline, has applications in creating glucose sensing materials, thanks to its pendant amine which facilitates attachment to polymers. This compound showcases the versatility of boronic acids in synthesizing biologically active compounds and pharmaceutical agents, as well as their use in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das et al., 2003).
Biological and Biomedical Applications
- Diabetes Treatment : Boronic acids, including derivatives of (4-Boc-Aminophenyl)Boronic Acid, have been studied for use in glucose-responsive polymeric insulin delivery systems. For example, 4-formylphenylboronic acid conjugated with chitosan has shown promise for developing self-regulated insulin delivery systems (Siddiqui et al., 2016).
- Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have been explored for their potential as antiviral inhibitors, particularly against Hepatitis C virus. This demonstrates the diverse biomedical applications of boronic acid compounds (Khanal et al., 2013).
Sensing and Detection Applications
- Glucose Sensing : Compounds like 3-Aminophenyl boronic acid bonded on conducting polymer layers have been used for saccharide detection, including glucose, showcasing their potential in non-invasive medical diagnostics (Das et al., 2011).
- Fluorescent Chemosensors : Boronic acid sensors have been developed for detecting various substances including carbohydrates and bioactive substances, emphasizing their role in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Catalysis and Chemical Synthesis
- Chemical Synthesis : Boronic acid compounds, such as this compound, are integral in catalyzing chemical reactions. They are used in amide synthesis, Suzuki cross-coupling reactions, and peptide synthesis, demonstrating their versatility in organic chemistry (Dine et al., 2015).
Overall Applications
- Diverse Applications : Boronic acids are increasingly used in various fields like medicine, agriculture, and industrial chemistry. Their interactions with diols and Lewis bases lead to applications in sensing, biological labelling, protein manipulation, and therapeutics (Lacina et al., 2014).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction leads to their utility in various sensing applications .
Mode of Action
(4-Boc-Aminophenyl)Boronic Acid is a type of organoboron reagent. Organoboron reagents are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They are also used in the manipulation of proteins and cell delivery systems .
Pharmacokinetics
The compound’s molecular weight is 23706 , which may influence its bioavailability.
Result of Action
Boronic acids are known to interact with proteins, manipulate them, and label cells . They are also used in electrophoresis of glycated molecules and as building materials for microparticles for analytical methods .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is classified as a combustible solid , indicating that it should be stored away from sources of ignition. It is also recommended to use personal protective equipment when handling this compound .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .
Biochemical Analysis
Biochemical Properties
(4-Boc-Aminophenyl)Boronic Acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and glycoproteins. This interaction is crucial in the development of glucose sensors and other diagnostic tools. Additionally, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . This property is exploited in the design of enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other Lewis bases. This interaction can modulate the activity of enzymes and receptors by altering their conformation or blocking their active sites . Additionally, this compound can act as an enzyme inhibitor by forming a covalent bond with the active site serine residue of serine proteases, thereby preventing substrate binding and catalysis . This mechanism is particularly relevant in the design of therapeutic enzyme inhibitors.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding phenylboronic acid derivative . The temporal effects of this compound on cellular function have been studied in both in vitro and in vivo settings. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to form covalent bonds with off-target proteins, leading to unintended inhibition of essential cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in carbohydrate metabolism by forming covalent bonds with their active sites . Additionally, this compound can affect metabolic flux by altering the activity of key regulatory enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also affected by its ability to bind to extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through the recognition of targeting signals on its binding partners . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and ubiquitination, which can influence its localization and activity within the cell .
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOLHQIEQVXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394192 | |
| Record name | (4-Boc-Aminophenyl)Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-49-9 | |
| Record name | (4-Boc-Aminophenyl)Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Boc-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)




